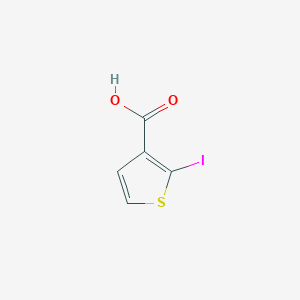

2-Iodothiophene-3-carboxylic acid

Overview

Description

“2-Iodothiophene-3-carboxylic acid” is a heterocyclic compound with a molecular formula of C6H3IO2S . It belongs to the class of thiophene derivatives, which are widely used in medicinal and chemical industries.

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular weight of “this compound” is 254.05 . The IUPAC name is 2-iodo-3-thiophenecarboxylic acid . The InChI code is 1S/C5H3IO2S/c6-4-3 (5 (7)8)1-2-9-4/h1-2H, (H,7,8) .

Chemical Reactions Analysis

The reaction of 3-thiophenecarboxylic acid with NBS (N-Bromosuccinimide) can lead to bromination at the 2 and 5-position, affording 2,5-dibromo-3-thiophenecarboxylic acid . This compound can then undergo esterification with nonanol .

Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .

Scientific Research Applications

Photochemical Studies

The photoinduced reactions of 2-iodothiophene have been studied in various solvents, revealing insights into the photoproducts formed, such as thiophene and iodine. This research is crucial for understanding the photochemical behavior of this compound under different conditions (Herrera et al., 2011).

Synthesis of Derivatives

Studies have explored the synthesis of 5-arylthiophene-2-carboxylic esters through photochemical processes. This research has implications for the creation of various derivatives of 2-iodothiophene, expanding its potential applications (D’Auria et al., 1989).

Green Chemistry Approaches

Research has been conducted on greener synthesis methods of thienopyranone derivatives using 2-iodothiophene. This approach emphasizes environmentally friendly techniques in chemical synthesis (Rao et al., 2014).

Electrophilic Substitution Reactions

The behavior of 2-iodothiophene in electrophilic substitution reactions has been examined, shedding light on its reactivity and potential for creating various chemical structures (Barker et al., 1975).

Iodocyclization Techniques

Innovative methods for synthesizing 3-iodothiophenes through direct iodocyclization have been developed, showcasing advanced techniques in organic synthesis (Gabriele et al., 2012).

Solar Cell Research

The role of 2-iodothiophene-3-carboxylic acid derivatives in solar cell performance has been explored, particularly in the context of conductive polymer dyes. This research is crucial for the development of more efficient solar cells (Yoon et al., 2011).

Synthesis of Polythiophenes

Research into the synthesis of polythiophenes using 2-iodothiophene has been conducted, which is relevant for creating materials with specific electrical and chemical properties (Miyakoshi et al., 2004).

Sensor Development

The development of sensors using carboxylic acid-functionalized derivatives of 2-iodothiophene has been researched. These sensors have applications in detecting various biological and chemical substances (Mouffouk et al., 2006).

Computational Studies

Computational studies have examined the structural and electronic effects of carboxylic acid substitution in thiophene derivatives, providing valuable insights for materials science and electronic applications (Casanovas et al., 2005).

Adhesion Improvement in Biomedical Devices

The use of 2-iodothiophene derivatives has been investigated to improve the adhesion of poly(3,4-ethylenedioxythiophene) to inorganic substrates, which is significant for biomedical device applications (Wei et al., 2015).

Mechanism of Action

Target of Action

2-Iodothiophene-3-carboxylic acid is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, to develop advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 25405 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse biological activities of thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

Safety and Hazards

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Iodothiophene-3-carboxylic acid” could be in the development of new medicinal compounds.

Biochemical Analysis

Cellular Effects

Thiophene derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-oxocarboxylic acids, a related class of compounds, are involved in a variety of metabolic pathways .

properties

IUPAC Name |

2-iodothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYBUDOVMJXWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630564 | |

| Record name | 2-Iodothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18895-00-6 | |

| Record name | 2-Iodothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.